3,3-Difluoro-decahydroquinoline
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Overview
Description
3,3-Difluoro-decahydroquinoline is a fluorinated quinoline derivative
Mechanism of Action
Target of Action
Similar compounds, such as bodipy dyes, have been used as ion probes, molecular probes, fluorescent markers, photosensitizers for photodynamic therapy, and molecular building blocks .
Mode of Action
It’s worth noting that similar fluorinated quinolines have shown remarkable biological activity . They have been used in the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
Similar compounds have been used in various fields, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown a broad spectrum of antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-decahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often require the use of organometallic compounds and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-decahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce fully hydrogenated quinoline compounds .
Scientific Research Applications
3,3-Difluoro-decahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity in various assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share a similar quinoline backbone with fluorine substitutions, such as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline and mefloquine.
BODIPY Dyes: Compounds like 4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene, which are used in fluorescence applications.
Uniqueness
3,3-Difluoro-decahydroquinoline is unique due to its specific fluorine substitutions and the resulting chemical properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the development of new pharmaceuticals and advanced materials .
Biological Activity
3,3-Difluoro-decahydroquinoline is an intriguing bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the substitution of two fluorine atoms at the 3-position of the quinoline ring, exhibits unique properties that enhance its pharmacological profile. This article explores the biological activity of this compound, including its anticancer potential, neurological effects, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F2N. The incorporation of fluorine atoms significantly alters the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.
Property | Description |
---|---|
Molecular Formula | C10H12F2N |
Lipophilicity | Increased due to fluorination |
Metabolic Stability | Enhanced by fluorine substitution |
Anticancer Potential
Research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines. Certain derivatives have shown promising results in inhibiting tumor growth, suggesting potential as anticancer agents. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neurological Effects
The compound's interaction with neurological targets has also been investigated. Preliminary findings suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The unique structural features conferred by fluorination may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.
Synthetic Routes
Several synthetic methodologies have been developed for producing this compound. These include nucleophilic substitutions and cycloadditions that leverage its unique structure to create more complex bioactive molecules. The synthesis often involves fluorination techniques that are crucial for developing compounds with enhanced biological activity .
Applications in Drug Development
The compound serves as a building block in the synthesis of various pharmaceutical agents. Its difluorinated structure is particularly valuable for increasing the efficacy and stability of drug candidates. Furthermore, this compound is explored in agricultural applications for developing more effective pesticides and herbicides due to its resistance to metabolic degradation.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, highlighting its potential as an anticancer agent.
- Neuropharmacological Studies : Research focused on the compound's ability to modulate neurotransmitter release showed that it could potentially enhance synaptic plasticity, suggesting implications for treating cognitive disorders.
Properties
IUPAC Name |
3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)5-7-3-1-2-4-8(7)12-6-9/h7-8,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLJPCTWWADROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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